7-[(E)-but-2-enyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Overview
Description
7-[(E)-but-2-enyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with a triazine ring. The presence of multiple nitrogen atoms in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(E)-but-2-enyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves the construction of the purine and triazine rings followed by their fusion. One common method involves the use of azolo[1,2,4]triazines as starting materials. The synthetic process can be divided into two main approaches: the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions. These methods allow for the efficient and scalable production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-[(E)-but-2-enyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various types of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of multiple reactive sites in the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include electrophiles, nucleophiles, and catalysts such as transition metals. Reaction conditions often involve the use of solvents like ethanol, acetonitrile, and dichloromethane, as well as temperature control to optimize reaction rates and yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic displacement reactions may result in the substitution of one of the nitrogen atoms in the triazine ring, while electrophilic addition reactions may lead to the formation of new carbon-nitrogen bonds .
Scientific Research Applications
7-[(E)-but-2-enyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is studied for its potential as an antimicrobial, anticancer, and antiviral agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and viral infections . Additionally, the compound has applications in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 7-[(E)-but-2-enyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of the target cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-[(E)-but-2-enyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione include other purine derivatives and triazine-based compounds. Examples include 1,2,4-triazolo[1,5-d][1,2,4]triazines, which are known for their antiviral and anticancer properties .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a purine ring fused with a triazine ring. This structural feature imparts the compound with distinct chemical and biological properties, making it a valuable target for further research and development .
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-6-7-8-20-13(22)11-12(18(4)15(20)23)16-14-19(5)17-9(2)10(3)21(11)14/h6-7,10H,8H2,1-5H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDXCEOKRMNPEJ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3C)C)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3C)C)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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